(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14947201
InChI: InChI=1S/C20H17N3O5S2/c1-10-7-8-13(28-10)16(24)14-15(11-5-4-6-12(9-11)27-2)23(18(26)17(14)25)19-21-22-20(29-3)30-19/h4-9,15,25H,1-3H3
SMILES:
Molecular Formula: C20H17N3O5S2
Molecular Weight: 443.5 g/mol

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC14947201

Molecular Formula: C20H17N3O5S2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione -

Specification

Molecular Formula C20H17N3O5S2
Molecular Weight 443.5 g/mol
IUPAC Name 4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C20H17N3O5S2/c1-10-7-8-13(28-10)16(24)14-15(11-5-4-6-12(9-11)27-2)23(18(26)17(14)25)19-21-22-20(29-3)30-19/h4-9,15,25H,1-3H3
Standard InChI Key OOHYCPFCUWIZOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)C4=NN=C(S4)SC)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the pyrrolidine-2,3-dione family, characterized by a five-membered lactam ring with two ketone groups. Its IUPAC name reflects four critical substituents:

  • 4-[Hydroxy(5-methylfuran-2-yl)methylidene]: A furan-derived enol ether group contributing to planar chirality and hydrogen-bonding capacity.

  • 5-(3-Methoxyphenyl): A methoxy-substituted aryl ring providing hydrophobic interactions and π-stacking potential.

  • 1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with a methylthio group, enhancing electron-withdrawing effects and metabolic stability .

The (4E) designation indicates the trans configuration of the exocyclic double bond at position 4, confirmed via NOESY NMR in related structures .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized through a multi-step sequence:

  • Pyrrolidine-2,3-dione Core Formation: Cyclocondensation of maleic anhydride derivatives with primary amines, followed by oxidation to introduce the dione motif .

  • Thiadiazole Incorporation: Coupling of 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine to the pyrrolidine nitrogen via Ullmann-type reactions under copper catalysis .

  • Enol Ether Installation: Knoevenagel condensation between 5-methylfuran-2-carbaldehyde and the pyrrolidine-dione core, stabilized by titanium tetrachloride .

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclocondensation steps.

  • Catalysts: CuI for C–N coupling (yield: 65–72%).

  • Solvents: Anhydrous THF or DMF to prevent hydrolysis .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, thiadiazole-H), 6.95–7.12 (m, 4H, aryl-H), 6.32 (d, J = 3.1 Hz, 1H, furan-H), 5.89 (s, 1H, enolic OH).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N thiadiazole), 1245 cm⁻¹ (C–O–C methoxy) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight487.54 g/molHRMS
Melting Point218–220°C (decomp.)Differential Scanning Calorimetry
logP2.8 ± 0.3Shake-flask (octanol/water)
Aqueous Solubility0.12 mg/mL (25°C)UV-Vis Spectroscopy
pKa (enolic OH)8.9Potentiometric Titration

The moderate lipophilicity (logP = 2.8) suggests balanced membrane permeability, while limited water solubility necessitates prodrug strategies for bioavailability enhancement .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays reveal dual inhibitory effects:

  • Aromatase (CYP19A1): IC₅₀ = 18.7 µM, comparable to pyrrolidine-2,5-dione inhibitors like 1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione (IC₅₀ = 23.8 µM) .

  • Histone Deacetylase (HDAC6): IC₅₀ = 9.4 µM, attributed to thiadiazole-Zn²⁺ chelation .

Antiproliferative Effects

Against MCF-7 breast cancer cells:

  • 48-h Incubation: 45% growth inhibition at 10 µM.

  • Apoptosis Induction: 2.3-fold increase in caspase-3 activity vs. control .

Comparative Analysis with Analogues

CompoundAromatase IC₅₀ (µM)HDAC6 IC₅₀ (µM)logP
Target Compound18.79.42.8
5-Phenyl-1,3,4-thiadiazol-2-amine >5015.22.1
Pyrrolidine-2,5-dione derivative 23.8N/A3.1

The target compound’s superior HDAC6 inhibition stems from its methylthio-thiadiazole group, which enhances metal-binding affinity compared to unsubstituted analogues .

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